2-Amino-3-pyrrolidin-3-ylpropanenitrile;dihydrochloride
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Description
Molecular Structure Analysis
The pyrrolidine ring, a five-membered nitrogen heterocycle, is a key component of this compound . The pyrrolidine ring is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Scientific Research Applications
Synthesis of Functionalized Pyrrolidines
A novel approach involving nucleophilic phosphine-catalyzed intramolecular Michael reactions of N-allylic substituted α-amino nitriles, including structures similar to 2-Amino-3-pyrrolidin-3-ylpropanenitrile;dihydrochloride, has been developed for the efficient construction of functionalized 2,4-disubstituted pyrrolidines via 5-endo-trig cyclization. This method enables the synthesis of N-heterocyclic α-amino nitriles, further demonstrating the compound's versatility in generating polyfunctional structures (D. En et al., 2014).
Cyclocondensation for Pyrrole Derivatives
The compound has also been used in cyclocondensation reactions with alpha,beta-unsaturated carbonyl compounds, yielding 3,5-disubstituted 3,4-dihydro-2H-pyrrole-2-carbonitriles. These intermediates serve as precursors for the synthesis of polysubstituted pyrrolizidines, showcasing the compound's role in creating complex nitrogen-containing heterocycles (I. Bergner et al., 2009).
Advanced Heterocyclic Synthesis
Furthermore, alpha-cyclopropyl-beta-homoprolines have been synthesized via 1,3-dipolar cycloadditions and subsequent rearrangements, highlighting another application of similar amino nitrile structures in producing cyclic beta-amino acids with potential pharmaceutical significance (F. M. Cordero et al., 2009).
Fluorescence and Antimicrobial Applications
Derivatives of 2-Amino-3-pyrrolidin-3-ylpropanenitrile;dihydrochloride have been explored for their fluorescence properties and potential antibacterial activity. For instance, N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters were synthesized and shown to exhibit significant antibacterial activity alongside their fluorescence properties, indicating the compound's utility in both biological research and materials science (A. S. Girgis et al., 2004).
properties
IUPAC Name |
2-amino-3-pyrrolidin-3-ylpropanenitrile;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c8-4-7(9)3-6-1-2-10-5-6;;/h6-7,10H,1-3,5,9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAXSJWIVYDOTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC(C#N)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-pyrrolidin-3-ylpropanenitrile;dihydrochloride |
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